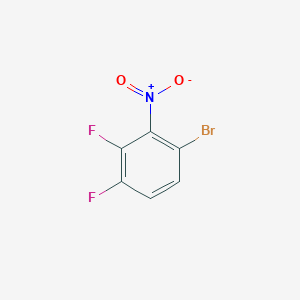

1-Bromo-3,4-difluoro-2-nitrobenzene

説明

Contextualization of Fluorinated and Brominated Nitrobenzenes in Contemporary Organic Chemistry

Within the broader class of halogenated nitrobenzenes, fluorinated and brominated derivatives hold a special place in contemporary organic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is often attributed to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. These properties can enhance metabolic stability, increase binding affinity to biological targets, and modify lipophilicity, making fluorinated compounds highly sought after in medicinal chemistry.

Brominated nitrobenzenes, on the other hand, are prized for their utility in cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to participate in a variety of catalytic transformations, such as Suzuki, Stille, and Heck couplings, which are fundamental for the construction of complex molecular architectures. The bromine atom can also serve as a leaving group in nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

The strategic placement of both fluorine and bromine atoms, along with a nitro group, on a benzene (B151609) ring, as seen in compounds like 1-Bromo-3,4-difluoro-2-nitrobenzene, creates a highly versatile and reactive scaffold. The interplay of the electronic effects of these substituents allows for regioselective transformations, providing chemists with a powerful tool for the targeted synthesis of novel compounds with tailored properties.

Strategic Importance of this compound in Advanced Synthesis

This compound (C₆H₂BrF₂NO₂) has emerged as a strategically important intermediate in advanced organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to a nitro group and flanked by two fluorine atoms, imparts a distinct reactivity profile. The electron-withdrawing nature of the nitro and fluorine groups activates the aromatic ring towards nucleophilic attack, while the bromine atom provides a handle for a diverse range of chemical transformations.

This compound serves as a critical building block in the synthesis of various high-value molecules. For instance, it has been utilized in the preparation of novel 3,4-dihydroquinolin-2(1H)-one compounds, which have shown potential as thyroid-stimulating hormone receptor antagonists for the treatment of thyroid-related diseases. google.comgoogle.com The ability to selectively manipulate the different functional groups on the this compound ring allows for the construction of complex heterocyclic systems and other intricate molecular frameworks.

The strategic importance of this compound lies in its capacity to undergo a variety of reactions with high regioselectivity. These include:

Nucleophilic Aromatic Substitution: The bromine atom can be readily displaced by various nucleophiles, such as amines and thiols, to introduce new functionalities.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized.

Cross-Coupling Reactions: The carbon-bromine bond is amenable to participation in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This combination of reactive sites makes this compound a highly valuable and versatile tool for synthetic chemists engaged in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties of this compound

The unique arrangement of substituents on the benzene ring of this compound gives rise to a specific set of physicochemical properties that are crucial for its reactivity and handling.

| Property | Value |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

| CAS Number | 884495-47-0 |

| Appearance | Not explicitly stated in the provided search results. |

| Purity | Commercially available with a purity of 95.0%. cymitquimica.com |

| Solubility | Soluble in DMSO at ≥5 mg/mL. |

This table is generated based on the available data. Some properties may not be extensively documented.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

While detailed spectra were not available in the search results, the general characteristics can be inferred:

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the two aromatic protons. The specific pattern and chemical shifts of these signals would provide information about their positions relative to the substituents.

¹⁹F NMR: Fluorine-19 nuclear magnetic resonance spectroscopy would be a key technique to confirm the presence and environment of the two fluorine atoms.

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would reveal the number of unique carbon environments in the molecule, including the carbons bearing the bromo, fluoro, and nitro groups.

Mass Spectrometry: This technique would confirm the molecular weight of the compound.

Synthesis of this compound

The synthesis of polysubstituted benzenes like this compound requires a carefully planned sequence of reactions to ensure the correct regiochemistry of the final product. The directing effects of the substituents must be considered at each step.

A plausible retrosynthetic analysis would involve the sequential introduction of the nitro, bromo, and fluoro groups onto a benzene ring. Common synthetic methodologies for introducing these functional groups include:

Nitration: The introduction of a nitro group is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. libretexts.org

Bromination: Bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.orgorgsyn.org The choice of brominating agent and reaction conditions can influence the regioselectivity.

Fluorination: The introduction of fluorine atoms onto an aromatic ring can be more challenging. One common method is the Halex (halogen exchange) reaction, where a chloro or bromo substituent is replaced by a fluoro group using a fluoride (B91410) salt like potassium fluoride. researchgate.net

The specific order of these reactions is critical. For instance, the directing effect of a nitro group is meta, while halogens are ortho, para-directing. libretexts.orgquora.com The synthesis would likely start with a precursor that allows for the desired substitution pattern.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electronic properties of its substituents. The strong electron-withdrawing effects of the nitro and fluorine groups make the aromatic ring electron-deficient, which in turn activates it for certain types of reactions.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group ortho and para to the halogen atoms significantly facilitates nucleophilic aromatic substitution (SₙAr). The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This reaction is a powerful tool for introducing a wide range of functional groups onto the aromatic ring.

Reaction with Amines: Forms substituted N-aryl amines.

Reaction with Thiols: Yields aryl thioethers.

Reaction with Alkoxides: Produces aryl ethers.

Reduction of the Nitro Group

The nitro group in this compound can be selectively reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation is crucial as the resulting aniline (B41778) derivative is a versatile intermediate for further synthetic modifications, including diazotization and subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is well-suited for participating in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid or its ester to form a biaryl compound.

Stille Coupling: Reaction with an organostannane to create a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

These reactions provide access to a vast array of complex molecules that would be difficult to synthesize through other methods. The ability to perform these transformations on the this compound scaffold highlights its strategic importance in the synthesis of novel compounds for various applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3,4-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDCWSXHLDNEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646446 | |

| Record name | 1-Bromo-3,4-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-47-0 | |

| Record name | 1-Bromo-3,4-difluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,4-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2,3-difluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3,4 Difluoro 2 Nitrobenzene

Direct Halogenation Approaches

Direct halogenation, specifically bromination, of a suitably substituted difluoronitrobenzene is a primary method for synthesizing 1-Bromo-3,4-difluoro-2-nitrobenzene. This approach relies on the introduction of a bromine atom onto a pre-existing difluoronitrobenzene ring system.

Electrophilic Aromatic Bromination of Difluoronitrobenzene Precursors

The synthesis via this route starts with 1,2-difluoro-3-nitrobenzene. nih.govepa.gov The orientation of the incoming electrophile (Br+) is dictated by the directing effects of the substituents already present on the aromatic ring: two fluorine atoms and a nitro group. The nitro group is a strong deactivating group and a meta-director. The fluorine atoms are deactivating but are ortho, para-directors. This creates a complex regiochemical challenge, as the directing effects of the substituents are not aligned to favor a single product.

The successful synthesis and isolation of the desired isomer hinge on the careful optimization of reaction conditions. Given that the aromatic ring is deactivated by both the nitro group and the fluorine atoms, forcing conditions are typically required. The choice of brominating agent and catalyst is critical for achieving acceptable yields and regioselectivity.

Common reagents for the bromination of deactivated aromatic rings include elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron (Fe) or iron(III) bromide (FeBr₃). orgsyn.org Another effective reagent is N-bromosuccinimide (NBS), which can offer higher selectivity under certain conditions, sometimes in the presence of an acid catalyst or silica (B1680970) gel. nih.gov The optimization involves screening various combinations of reagents, solvents, and temperatures to find the ideal balance that favors the formation of this compound over other potential isomers. nih.gov

Table 1: Reagent Systems for Electrophilic Bromination

| Brominating Agent | Catalyst | Solvent | Temperature | Expected Outcome |

|---|---|---|---|---|

| Bromine (Br₂) | Iron (Fe) powder | None (neat) or inert solvent (e.g., CCl₄) | 135–145°C | Standard conditions for deactivated rings; may result in a mixture of isomers. orgsyn.org |

| N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) | Acetic Acid | Room Temperature - 80°C | Often provides higher regioselectivity compared to Br₂/Fe. |

This table is illustrative, based on general principles of electrophilic bromination.

In the bromination of 1,2-difluoro-3-nitrobenzene, the directing effects of the substituents are in conflict.

The nitro group at C3 directs an incoming electrophile to the C5 position (meta).

The fluorine atom at C1 directs to the C2, C4, and C6 positions (ortho and para).

The fluorine atom at C2 directs to the C1, C3, and C5 positions (ortho and para).

The desired product, this compound, requires substitution at the C6 position of the precursor. This position is ortho to the C1-fluorine but meta to both the C2-fluorine and the C3-nitro group. The formation of other isomers, such as 5-bromo-1,2-difluoro-3-nitrobenzene, is highly probable due to the strong meta-directing influence of the nitro group and the ortho-directing C2-fluorine. bldpharm.comambeed.com Therefore, achieving high regioselectivity for the desired product is a significant synthetic hurdle. The final product distribution will depend on the subtle balance of electronic and steric effects, and separation of the resulting isomeric mixture via techniques like fractional crystallization or column chromatography is almost always necessary.

Nitration of Bromodifluorobenzene Derivatives

An alternative and often more direct route involves the nitration of a bromodifluorobenzene precursor. The most logical starting material for this pathway is 1-bromo-3,4-difluorobenzene . fishersci.ca In this scenario, the directing effects of the bromine and fluorine atoms guide the introduction of the nitro group.

Regiochemical Considerations in Nitro Group Introduction

The substituents on 1-bromo-3,4-difluorobenzene are a bromine atom and two fluorine atoms. All three are halogens, which are ortho, para-directing groups. pbworks.com

The bromine atom at C1 directs incoming electrophiles to the C2 and C6 positions.

The fluorine atom at C3 directs to the C2 and C4 positions.

The fluorine atom at C4 directs to the C1 and C5 positions.

The target molecule requires the introduction of the nitro group at the C2 position. This position is strongly activated as it is ortho to the bromine atom at C1 and ortho to the fluorine atom at C3. The C6 position is also activated (ortho to bromine, para to the C3 fluorine), making the formation of the 1-bromo-3,4-difluoro-6-nitrobenzene isomer a likely side reaction. However, the cumulative activating effect at the C2 position often leads to it being the major product. The formation of the meta isomer is generally negligible in such reactions. savitapall.com

Temperature and Medium Control in Nitration Reactions

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). pbworks.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. youtube.com

Control of the reaction temperature is paramount for several reasons. Firstly, nitration reactions are highly exothermic, and maintaining a low temperature (often between 0°C and 60°C) is crucial to prevent runaway reactions. youtube.comuri.edu Secondly, temperature control helps to minimize the formation of undesired byproducts, particularly dinitrated compounds, which can occur if the reaction becomes too vigorous or is run at elevated temperatures. pbworks.com The slow, portion-wise addition of the bromodifluorobenzene substrate to the cooled nitrating acid mixture is a standard procedure to maintain temperature control. pbworks.comuri.edu After the initial exothermic reaction subsides, a period of gentle heating may be applied to drive the reaction to completion. youtube.com

Table 2: Typical Reaction Parameters for Aromatic Nitration

| Reagent | Catalyst/Medium | Temperature Control | Purpose |

|---|---|---|---|

| Concentrated Nitric Acid | Concentrated Sulfuric Acid | Initial cooling (ice bath), slow addition of substrate. | Generation of nitronium ion (NO₂⁺). pbworks.com |

| 1-Bromo-3,4-difluorobenzene | - | Maintain temperature below 50-60°C during addition. uri.edu | To control the exothermic reaction and prevent dinitration. pbworks.comyoutube.com |

| - | - | Gentle heating (e.g., 15 min at < 60°C) after addition. | To ensure the reaction goes to completion. youtube.com |

This table is illustrative, based on the nitration of analogous compounds like bromobenzene.

Multi-Step Synthetic Strategies

Multi-step strategies for synthesizing polysubstituted benzenes are fundamental in organic chemistry, allowing for the controlled addition of functional groups in a specific order to achieve the desired isomer.

Halogen Exchange and Diazotization Sequences

One potential, albeit complex, pathway to this compound involves a sequence of reactions centered around the formation and reaction of a diazonium salt. This approach offers versatility in introducing a variety of functional groups onto an aromatic ring that may not be achievable through direct substitution. organic-chemistry.org

A critical step in any synthesis route involving a diazotization reaction is the formation of a primary aromatic amine from a nitro compound. The reduction of a nitro group is a well-established transformation in organic chemistry and can be accomplished using several methods. byjus.com Common approaches include:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is often the preferred method due to its efficiency.

Metal-Acid Systems: A classic and cost-effective method involves the use of an easily oxidized metal, like iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid such as hydrochloric acid (HCl). orgsyn.org

For a hypothetical synthesis of this compound via a Sandmeyer reaction, a necessary precursor would be 2-amino-3,4-difluoronitrobenzene. The synthesis of this intermediate would likely begin with 3,4-difluoronitrobenzene (B149031), which can undergo nucleophilic substitution of one fluorine atom with ammonia (B1221849) or a protected amine group to yield the required aniline (B41778) derivative. google.com The existing nitro group is then carried through to the next step.

The Sandmeyer reaction is a powerful method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate. nih.govmasterorganicchemistry.com The process involves two main stages:

Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺). mnstate.edu

Substitution: The diazonium salt is then treated with a copper(I) salt, such as copper(I) bromide (CuBr). The copper(I) species catalyzes the displacement of the diazonium group (which is an excellent leaving group, released as nitrogen gas) by a bromide ion. byjus.com

In the context of synthesizing the target molecule, 2-amino-3,4-difluoronitrobenzene would be diazotized and subsequently treated with CuBr to introduce the bromine atom at the desired position, yielding this compound. While versatile, Sandmeyer reactions can sometimes be complicated by side reactions or the instability of the diazonium salt. mnstate.edursc.org

Advanced Precursor Derivatization for Target Compound Formation

More direct and commonly employed methods for synthesizing this compound involve the derivatization of simpler, commercially available precursors. These electrophilic aromatic substitution reactions rely on the directing effects of the substituents already present on the benzene (B151609) ring to control the position of the newly introduced group.

Two primary strategies in this category are the bromination of 3,4-difluoronitrobenzene and the nitration of 1-bromo-3,4-difluorobenzene.

Bromination of 3,4-difluoronitrobenzene: In this approach, 3,4-difluoronitrobenzene serves as the starting material. The nitro group (-NO₂) is a strong deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho-, para-directing. The combined electronic effects guide the incoming electrophile (Br⁺). The bromine atom is selectively introduced at the position ortho to the nitro group and flanked by the two fluorine atoms. This electrophilic aromatic substitution is typically carried out using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) in a solvent such as acetic acid. Careful temperature control is necessary to prevent polybromination.

Nitration of 1-bromo-3,4-difluorobenzene: An alternative route begins with 1-bromo-3,4-difluorobenzene. fishersci.cachemscene.com In this precursor, the bromine and fluorine atoms are ortho-, para-directing groups. The nitration is performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. pbworks.com The directing effects of the existing halogens guide the nitro group to the C2 position, which is ortho to the bromine and one of the fluorine atoms. Temperature control is crucial to manage the exothermic reaction and minimize the formation of undesired byproducts. pbworks.com

Table 1: Comparison of Precursor Derivatization Methods

| Feature | Bromination of 3,4-difluoronitrobenzene | Nitration of 1-bromo-3,4-difluorobenzene |

|---|---|---|

| Starting Material | 3,4-Difluoronitrobenzene | 1-Bromo-3,4-difluorobenzene |

| Reaction Type | Electrophilic Aromatic Bromination | Electrophilic Aromatic Nitration |

| Key Reagents | Br₂, FeBr₃ | HNO₃, H₂SO₄ |

| Typical Solvent | Acetic Acid | Sulfuric Acid (as reagent and solvent) |

| Key Control Parameter | Temperature (e.g., 10–30°C) to control regioselectivity | Temperature control to prevent dinitration pbworks.com |

| Regioselectivity Driver | Directing effects of -NO₂, -F, and -F groups | Directing effects of -Br, -F, and -F groups |

Industrial Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production introduces considerations of cost, safety, efficiency, and environmental impact. The goal is to develop a process that is scalable, reliable, and produces the target compound with high purity and yield.

Scalability and Efficiency in this compound Production

Key factors for process optimization and scalability include:

Cost and Availability of Raw Materials: The selection of the synthetic route is heavily influenced by the cost of starting materials. Industrial processes prioritize the use of readily available and cost-effective precursors like 3,4-difluoronitrobenzene or 1-bromo-3,4-difluorobenzene.

Reaction Conditions: Optimization focuses on maximizing yield and minimizing reaction time. This includes fine-tuning parameters such as temperature, pressure, and catalyst loading. For example, in related brominations, conducting the reaction at low temperatures (-10 to 10 °C) has been shown to improve product purity and reduce the formation of polybrominated impurities. google.com Some processes are designed to be solvent-free, which reduces costs and environmental impact by increasing reaction density and accelerating the reaction rate. google.com

Yield and Purity: High conversion rates and product purity are paramount. For similar compounds, yields from nitration or bromination can be very high, with some processes reporting product purity exceeding 99%. prepchem.comchemicalbook.com Post-reaction workup, including washing and recrystallization, is optimized to efficiently remove impurities and unreacted starting materials. prepchem.com

Safety and Environmental Concerns: Handling reagents like bromine, nitric acid, and sulfuric acid on a large scale requires strict safety protocols. Process development aims to minimize waste and avoid the use of highly toxic or expensive reagents. google.com

By optimizing these factors, the synthesis of this compound can be made efficient and economically viable for large-scale production.

Strategies for Maximizing Yield and Purity in Multi-Step Syntheses

The successful synthesis of complex molecules like this compound, particularly on an industrial scale, hinges on the careful optimization of each step to maximize both the reaction yield and the purity of the final product. Multi-step syntheses present unique challenges, as losses in yield and the introduction of impurities are compounded at each stage. Therefore, a robust strategy involves a combination of theoretical planning, such as retrosynthetic analysis, and empirical optimization of reaction and purification conditions.

Strategic Planning in Multi-Step Synthesis

The order of synthetic steps is critical. For substituted benzenes, the directing effects of existing substituents must be carefully considered to achieve the desired isomer. libretexts.org For instance, in the synthesis of a related compound, m-bromoaniline from benzene, the nitration step is performed first because the nitro group is a meta-director, ensuring the subsequent bromination occurs at the correct position. libretexts.org Converting the nitro group to an amine, an ortho-para director, is the final step. libretexts.org This principle of sequencing reactions based on directing group effects is fundamental to maximizing the yield of the target isomer and minimizing the formation of unwanted by-products.

Optimization of Reaction Conditions

Fine-tuning reaction parameters is a cornerstone of improving yield and purity. Key variables include temperature, pressure, solvent, catalyst, and the molar ratio of reactants.

Reactant Stoichiometry: Using a molar excess of one reactant can significantly drive a reaction to completion and increase the conversion of the limiting reactant. For example, in the preparation of chlorofluoro- and difluoronitrobenzenes, using the dichloronitrobenzene starting material in a molar excess of up to 5:1 relative to the alkali metal fluoride (B91410) was found to substantially increase the yield of the desired product. google.com This approach also helps maintain a manageable viscosity of the reaction mixture, ensuring it remains stirrable. google.com

Temperature Control: Reaction temperature is a critical factor that influences both reaction rate and the formation of side products. In the synthesis of related fluoronitrobenzenes via halogen exchange, reaction temperatures are typically maintained between 140°C and 190°C. google.com This range offers a satisfactory reaction rate while preserving the stability of the catalyst. google.com

Catalyst Selection: The choice of catalyst can dramatically affect reaction outcomes. Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are often employed in nucleophilic aromatic substitution reactions to facilitate the interaction between reactants in different phases. google.com In the synthesis of m-bromonitrobenzene, various forms of iron were tested as catalysts for bromination, with "ferrum reductum" providing the best results. orgsyn.org

The following table illustrates how varying reaction conditions can impact the synthesis of a halogenated nitroaromatic compound, based on findings for analogous preparations.

Table 1: Illustrative Optimization of Reaction Conditions

| Entry | Reactant Ratio (A:B) | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield of Target Isomer (%) |

| 1 | 1:1 | None | 150 | 12 | 45 | 30 |

| 2 | 1.5:1 | None | 150 | 12 | 60 | 45 |

| 3 | 1.5:1 | Quaternary Salt | 180 | 8 | >95 | 85 |

| 4 | 1.5:1 | Quaternary Salt | 210 | 6 | >95 | 78 (degradation observed) |

This table is a generalized representation based on common optimization strategies and does not represent the specific synthesis of this compound.

Purification Strategies for High Purity

Rigorous purification at each intermediate stage is essential to prevent carrying impurities forward, which can interfere with subsequent reactions and complicate the isolation of the final product.

Work-up Procedures: The initial purification immediately following the reaction, known as the work-up, is crucial. A common technique involves quenching the reaction by pouring the mixture into ice water. chemicalbook.com This can precipitate the crude product and helps to separate it from water-soluble reagents and by-products. For reactions involving excess bromine, a wash with a sodium bisulfite solution can be used to remove it. orgsyn.org

Extraction: Liquid-liquid extraction is a standard method for separating the desired product from the aqueous phase after the work-up. Solvents like ethyl acetate (B1210297) are commonly used to extract organic compounds. chemicalbook.com The organic phases are then combined, washed, dried, and concentrated to yield the crude product. chemicalbook.com

Distillation and Recrystallization: To achieve high purity, crude products are often subjected to further purification. Steam distillation can be effective for removing volatile impurities and unreacted starting materials. orgsyn.org For solid compounds, recrystallization is a powerful technique. The crude product is dissolved in a suitable hot solvent (e.g., methanol (B129727) or petroleum ether) and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. chemicalbook.comgoogle.com In one documented synthesis of a bromonitrobenzene derivative, distillation of the crude material led to a recovery of 85% of the purified product. orgsyn.org Another process reported achieving 99.1% purity with a 95% yield after recrystallization. google.com

The effectiveness of a purification strategy is often monitored by analytical techniques like gas chromatography (GC), which can quantify the purity of the isolated product. chemicalbook.com

Chemical Reactivity and Mechanistic Studies of 1 Bromo 3,4 Difluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 1-Bromo-3,4-difluoro-2-nitrobenzene. The unique arrangement of its substituents creates a highly electron-deficient aromatic ring, priming it for attack by nucleophiles.

Role of the Bromine Atom as a Leaving Group

The bromine atom at the C1 position of this compound functions as a viable leaving group in SNAr reactions. nih.gov In the context of SNAr mechanisms on activated aryl halides, the typical order of leaving group ability is often inverted compared to aliphatic SN2 reactions, following the general trend of F > Cl ≈ Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a stabilized intermediate, rather than the cleavage of the carbon-halogen bond. nih.gov The carbon-bromine bond is sufficiently labile to be cleaved in the subsequent rapid elimination step, allowing for the formation of a new bond with the incoming nucleophile.

Activating Effects of Nitro and Fluorine Substituents on the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards nucleophiles is significantly enhanced by the cumulative electron-withdrawing effects of the nitro and fluorine substituents. The nitro group, positioned ortho to the bromine leaving group, is a powerful activating group. It strongly withdraws electron density from the ring through both inductive and resonance effects, which is crucial for stabilizing the negatively charged intermediate formed during the reaction. nih.gov

The two fluorine atoms at the C3 and C4 positions further activate the ring. Their strong inductive electron-withdrawal polarizes the aromatic system, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This poly-substitution pattern renders the molecule highly reactive in SNAr reactions.

Investigation of Meisenheimer Complex Formation and Stability

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The attack of a nucleophile on the carbon atom bearing the bromine atom disrupts the aromaticity of the ring and generates this intermediate.

The stability of the Meisenheimer complex is a critical factor in the kinetics of the SNAr reaction. The electron-withdrawing nitro group, being ortho to the site of substitution, plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. The negative charge can be effectively spread onto the oxygen atoms of the nitro group. While specific spectroscopic or isolation studies on the Meisenheimer complex of this compound are not extensively documented in readily available literature, its formation and stabilization by the present electron-withdrawing groups are well-established principles of SNAr reactions.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols)

The activated nature of this compound allows it to react with a wide array of nucleophiles. Notably, it serves as a precursor for the synthesis of various substituted benzene derivatives through reactions with amines and thiols. nih.gov These reactions are fundamental in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. For instance, palladium-catalyzed amination reactions of structurally similar bromo-fluoro-acetophenones have been shown to be highly efficient. researchgate.net While specific kinetic data for the reactions of this compound with a broad range of nucleophiles are not compiled here, the general reactivity patterns of activated aryl halides suggest that it will readily undergo substitution with both primary and secondary amines, as well as with thiols and their corresponding thiolates.

Cross-Coupling Methodologies

The presence of a bromine atom on the aromatic ring makes this compound a suitable electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These methodologies are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Ullmann)

Palladium catalysts are widely employed to facilitate the coupling of aryl halides with a variety of organometallic reagents. This compound is a competent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. It is a versatile method for forming C-C bonds. nih.govresearchgate.net While specific examples detailing the Suzuki-Miyaura coupling of this compound are found within the patent literature for the synthesis of complex molecules, detailed academic studies with a range of coupling partners are less common. However, the successful coupling of related compounds like 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid is well-documented, showcasing the feasibility of this transformation on nitro-substituted aryl bromides. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Typical) | Product Type | Reference |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / Ligand | Biaryl | researchgate.net |

| Aryl Bromide | Arylboronic acid | Pd₂ (dba)₃ / Ferrocene Ligand | Biaryl | nih.gov |

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, also catalyzed by palladium. google.com This reaction is known for its tolerance of a wide variety of functional groups. This compound can participate in Stille couplings to form biaryl compounds and other carbon-carbon linked structures. nih.gov

Ullmann-type Reactions: The traditional Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl, often requiring high temperatures. nih.govgoogleapis.com Modern variations, sometimes referred to as Ullmann-type reactions, can also be palladium-catalyzed, particularly for C-N and C-O bond formation (e.g., Buchwald-Hartwig amination). Given the structure of this compound, it is a prime candidate for palladium-catalyzed amination reactions with various amines to furnish substituted aniline (B41778) derivatives. Such reactions on similar 6-bromopurine (B104554) nucleosides have been shown to proceed efficiently with catalysts like Pd(OAc)₂ in combination with ligands such as Xantphos. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst System (Typical) | Product | Reference |

| Stille Coupling | Aryl Halide | Organostannane | Pd(PPh₃)₄ | Coupled Product | google.com |

| Ullmann Condensation (C-N) | Aryl Halide | Amine | Copper | Aryl Amine | nih.gov |

| Palladium-catalyzed Amination | 6-Bromopurine nucleoside | Aryl Amine | Pd(OAc)₂ / Xantphos | N-Aryl-6-aminopurine nucleoside | nih.gov |

The reactivity profile of this compound makes it a valuable and versatile tool for synthetic chemists, enabling access to a diverse range of complex molecular architectures.

Development and Optimization of Catalytic Systems for this compound

The primary cross-coupling reactions involving this compound are palladium-catalyzed, particularly the Suzuki-Miyaura reaction. Research in this area focuses on developing and optimizing catalytic systems to ensure efficient and high-yielding transformations. These systems typically consist of a palladium catalyst and a base.

Specific palladium catalysts have been identified as effective for these reactions. Examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II). google.comgoogle.com The choice of catalyst is crucial and often depends on the specific coupling partners and desired reaction kinetics.

The optimization of these catalytic systems also involves the careful selection of a base. Inorganic bases such as potassium carbonate are commonly employed to facilitate the transmetalation step in the catalytic cycle. The solvent system is another critical parameter, with ethers like tetrahydrofuran (B95107) (THF) often used to dissolve the reactants and facilitate the reaction. google.com

Table 1: Catalytic Systems for Suzuki-Miyaura Cross-Coupling of this compound

| Catalyst Component | Example | Role in Reaction |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates oxidative addition and reductive elimination |

| Palladium Catalyst | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | Alternative catalyst for efficient coupling |

| Base | Potassium Carbonate | Activates the boronic acid derivative for transmetalation |

| Solvent | Tetrahydrofuran (THF) | Solubilizes reactants and facilitates the catalytic cycle |

Regiocontrol and Functional Group Tolerance in Cross-Coupling Transformations

Regiocontrol in cross-coupling reactions of this compound is inherently well-defined due to the nature of the substituents. The carbon-bromine bond is significantly more reactive towards oxidative addition with palladium catalysts than the carbon-fluorine bonds or the carbon-nitro bond. This difference in reactivity ensures that cross-coupling occurs selectively at the C1 position, where the bromine atom is located.

The successful use of this compound in multi-step syntheses highlights the functional group tolerance of the developed catalytic systems. The nitro and difluoro groups are electron-withdrawing and generally remain intact during palladium-catalyzed cross-coupling reactions. This tolerance is advantageous as it allows for the direct use of this functionalized building block without the need for protecting group strategies, thereby streamlining synthetic routes. The persistence of the nitro group is particularly valuable, as it can be subsequently transformed into an amino group or other functionalities.

Exploration of Nickel-Catalyzed and Other Metal-Mediated Transformations

While palladium catalysts are predominant, research has also explored other metal-mediated transformations of this compound.

Nickel-Catalyzed Transformations: Nickel catalysts are known for their ability to promote reductions. In the context of syntheses involving this compound, Raney nickel has been cited as a suitable catalyst for catalytic reduction reactions, particularly for the transformation of the nitro group.

Other Metal-Mediated Transformations: Transformations mediated by other metals have also been reported. A notable example is the reduction of the nitro group using a combination of sodium borohydride (B1222165) with cobalt(II) chloride and copper(II) sulfate. This bimetallic system offers an alternative to catalytic hydrogenation for achieving the reduction of the nitro functionality.

Reduction Transformations of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily converted into an amino group, opening up a wide range of subsequent chemical modifications.

Catalytic Hydrogenation for Amino Group Formation

A standard and efficient method for the reduction of the nitro group in this compound is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction selectively reduces the nitro group to an amine, yielding 2-amino-1-bromo-3,4-difluorobenzene, while leaving the bromo and fluoro substituents untouched.

Table 2: Conditions for Catalytic Hydrogenation

| Reagent/Catalyst | Function |

| Hydrogen Gas (H₂) | Reducing Agent |

| Palladium on Carbon (Pd/C) | Heterogeneous Catalyst |

Selective Reduction Methods for this compound

Beyond catalytic hydrogenation, other selective reduction methods have been employed. These methods can be useful when specific reaction conditions are required or to avoid the use of high-pressure hydrogen gas. For analogous compounds, reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are effective.

A specific metal-mediated reduction has been documented in synthetic pathways using this compound as a precursor. This involves the use of sodium borohydride as the reducing agent, with the reaction being catalyzed by the presence of both cobalt(II) chloride pentahydrate and copper(II) sulfate. This method provides a facile reduction of the nitro group under milder conditions than some traditional methods.

Electrophilic Aromatic Substitution Patterns on this compound

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution. The strong electron-withdrawing effects of the nitro group and the two fluorine atoms significantly reduce the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

Information on the electrophilic substitution patterns of this compound is primarily derived from its synthesis. The compound is typically prepared via the electrophilic bromination of 3,4-difluoronitrobenzene (B149031). This reaction is carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The regioselectivity of this bromination is controlled by the directing effects of the existing nitro and fluoro groups, as well as by careful temperature control (typically 10–30°C) to achieve selective monobromination at the desired position. Any further electrophilic substitution on the this compound ring would be extremely challenging due to the profound deactivating effect of the four electron-withdrawing substituents.

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides a powerful toolkit for dissecting complex chemical transformations at the molecular level. For a polysubstituted benzene ring like this compound, where multiple reactive sites and competing pathways exist, theoretical studies are invaluable. They allow for the exploration of high-energy intermediates and transition states that are often difficult, if not impossible, to detect experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the reactivity of organic molecules. By approximating the electron density of a system, DFT methods can calculate molecular energies, geometries, and other electronic properties with a good balance of accuracy and computational cost.

While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational studies on analogous substituted nitrobenzenes. These studies typically investigate the mechanisms of common reactions such as nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.

For a typical SNAr reaction, DFT calculations would be employed to map out the potential energy surface. This involves:

Reactant and Product Optimization: Determining the lowest energy structures of the starting material (this compound and the nucleophile) and the final product(s).

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Intermediate Identification: Searching for any stable intermediates, such as the Meisenheimer complex, which is a key intermediate in many SNAr reactions.

These calculations would help to elucidate the most probable reaction pathway by comparing the activation barriers of competing routes. For instance, a nucleophile could potentially attack the carbon atom bearing the bromine or one of the fluorine atoms. DFT studies can predict which of these pathways is more favorable.

Table 1: Representative Data from a Hypothetical DFT Study on the Nucleophilic Aromatic Substitution of this compound

| Species | Method/Basis Set | Calculated Parameter | Value |

| Reactant | B3LYP/6-311+G(d,p) | Dipole Moment | 3.5 D |

| Meisenheimer Intermediate | B3LYP/6-311+G(d,p) | C-Nu Bond Length | 1.9 Å |

| Transition State | B3LYP/6-311+G(d,p) | Imaginary Frequency | -350 cm⁻¹ |

| Product | B3LYP/6-311+G(d,p) | Reaction Energy | -25 kcal/mol |

This table is illustrative and based on typical values obtained for similar reactions. The specific values would be dependent on the nucleophile and reaction conditions.

Quantum Chemical Calculations for Electronic Effects and Regioselectivity

The substitution pattern on the benzene ring of this compound creates a unique electronic environment that dictates its regioselectivity in chemical reactions. The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack but strongly activating it for nucleophilic aromatic substitution, particularly at the ortho and para positions. The fluorine and bromine atoms also contribute to the electronic landscape through their inductive and resonance effects.

Quantum chemical calculations are instrumental in quantifying these electronic effects. Methods such as Natural Bond Orbital (NBO) analysis and the calculation of electrostatic potential (ESP) maps can provide a detailed picture of the charge distribution within the molecule.

Natural Bond Orbital (NBO) Analysis: This method analyzes the electron density to provide information about the charge on each atom (natural atomic charges) and the interactions between orbitals. For this compound, NBO analysis would likely show significant positive charges on the carbon atoms attached to the nitro and halogen groups, making them susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. In the case of this compound, the most positive regions would be expected around the carbon atoms ortho and para to the nitro group, highlighting the most likely sites for nucleophilic attack.

By analyzing these calculated electronic properties, chemists can make robust predictions about the regioselectivity of various reactions. For example, in a nucleophilic aromatic substitution reaction, the incoming nucleophile will preferentially attack the carbon atom with the most positive partial charge or the most positive electrostatic potential, provided steric hindrance is not a prohibitive factor. These computational insights are critical for designing synthetic routes that yield the desired isomer of a product.

Advanced Applications in Organic Synthesis and Material Science

Intermediate in Pharmaceutical and Agrochemical Synthesis

The inherent chemical functionalities of 1-Bromo-3,4-difluoro-2-nitrobenzene make it a significant building block in the synthesis of high-value organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries. The interplay of its electron-withdrawing groups and the reactive bromine atom allows for a range of chemical modifications.

Role in the Synthesis of Biologically Active Compounds

While specific, named examples of commercial drugs or pesticides derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules. The compound serves as a crucial starting material or intermediate for creating substituted benzene (B151609) derivatives. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. The nitro group, a strong electron-withdrawing group, can be a key pharmacophore or can be readily converted to an amino group, which is a common feature in many drug molecules.

The reactivity of the compound allows for several key transformations:

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atoms and the nitro group activate the aromatic ring for nucleophilic attack, allowing the displacement of the bromine atom or one of the fluorine atoms by various nucleophiles.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized.

Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds.

These reactions pave the way for the synthesis of a diverse array of compounds with potential biological activities, such as kinase inhibitors, antibacterial agents, and herbicides. For instance, the related compound 3,4-difluoro-nitrobenzene is used in the synthesis of the antibiotic linezolid, highlighting the utility of the difluoronitrobenzene scaffold. researchgate.net

Utilization as a Building Block for Complex Organic Molecules

This compound is a versatile building block for the construction of more complex molecular architectures. chemimpex.com Its multifunctional nature allows for sequential and regioselective reactions, providing access to polysubstituted aromatic compounds that would be challenging to synthesize through other routes.

The differential reactivity of the functional groups is key to its utility. For example, the bromine atom can be selectively targeted for cross-coupling reactions, leaving the nitro and fluoro groups intact for subsequent transformations. Alternatively, the nitro group can be reduced to an amine, which can then participate in amide bond formation or be used to introduce other functionalities. This step-wise approach is fundamental in the total synthesis of complex natural products and designed molecules with specific functions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Nucleophilic Substitution | Amines, Thiols, Alcohols with a base | Substituted difluoronitrobenzenes | Introduction of diverse functional groups for biological screening |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Difluoro-bromo-aniline | Precursor for amides, sulfonamides, and other amine derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Bromo-difluoro-nitrobiphenyls | Construction of biaryl scaffolds found in many pharmaceuticals |

| Stille Coupling | Organostannane, Pd catalyst | Aryl-substituted difluoronitrobenzenes | Formation of C-C bonds with various organic moieties |

Strategies for Developing Compounds with Specific Biological Activities via Derivatization

The development of novel therapeutic agents and agrochemicals often relies on the strategic derivatization of a lead compound to optimize its biological activity and pharmacokinetic properties. This compound provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR).

Key derivatization strategies include:

Modification at the Bromo Position: A wide range of substituents can be introduced at this position using cross-coupling reactions. This allows for the exploration of how different aryl, alkyl, or heterocyclic groups impact biological activity.

Functionalization of the Amino Group: Following reduction of the nitro group, the resulting aniline (B41778) can be acylated, alkylated, or converted into a variety of other functional groups. This is a common strategy in the development of kinase inhibitors and other targeted therapies.

Nucleophilic Displacement of Fluorine: Under specific conditions, one of the fluorine atoms can be displaced by a nucleophile, leading to further diversification of the molecular structure.

By systematically applying these derivatization strategies, libraries of compounds can be generated and screened for desired biological activities, leading to the identification of potent and selective drug candidates or agrochemicals.

Functionalization of Nanomaterials

The unique electronic and physical properties of nanomaterials like carbon nanotubes (CNTs) and graphene can be tailored for specific applications through surface functionalization. While no direct studies on the use of this compound for this purpose are readily available, the principles of functionalizing these carbon allotropes with similar aromatic and nitro-containing molecules provide a strong indication of its potential in this area.

Incorporation of this compound into Carbon Nanotubes and Graphene

The aromatic nature of this compound suggests that it could be incorporated onto the surface of carbon nanotubes and graphene through non-covalent interactions. Specifically, π-π stacking between the electron-rich surface of the nanomaterial and the electron-deficient aromatic ring of the compound could lead to stable adsorption. rsc.org This type of non-covalent functionalization is advantageous as it can modify the surface properties of the nanomaterials without disrupting their intrinsic electronic structure. nih.gov

Covalent functionalization is also a possibility. The nitro group could potentially be used to generate a diazonium salt, which is a common method for covalently attaching aryl groups to the surface of CNTs and graphene. This process involves the formation of a covalent carbon-carbon bond between the nanomaterial and the aromatic ring.

Impact of Functionalization on Nanomaterial Properties and Applications

The functionalization of carbon nanotubes and graphene with molecules like this compound can significantly alter their properties and open up new application possibilities.

Table 2: Potential Effects of Functionalization on Nanomaterial Properties

| Property | Potential Impact of Functionalization | Potential Application |

| Dispersion | Improved solubility and dispersibility in various solvents. | Enhanced processability for creating composites and thin films. |

| Electronic Properties | Modulation of the band gap and charge carrier concentration. | Development of sensors, transistors, and other electronic devices. |

| Surface Chemistry | Introduction of specific functional groups for further reactions. | Platforms for catalysis, biosensing, and drug delivery. |

| Interfacial Adhesion | Improved compatibility and adhesion with polymer matrices. | Reinforcement of composite materials for enhanced mechanical strength. |

The introduction of the polar nitro and fluoro groups could enhance the dispersibility of the nanomaterials in polar solvents. Furthermore, the functionalized nanomaterials could serve as platforms for sensing applications, as the interaction of the functional groups with target analytes could lead to a detectable change in the electronic properties of the nanomaterial. The bromine atom could also act as a reactive site for further chemical modifications, allowing for the attachment of other molecules of interest, such as polymers or biomolecules. ctimaterials.com While specific experimental data for this compound is lacking, the functionalization of graphene with other nitrophenyl groups has been shown to be a viable strategy for creating materials for applications such as supercapacitors. iaea.org

Precursor for Advanced Materials (e.g., Polymers, Coatings)

This compound is integral to the development of advanced materials, including specialized polymers and high-performance coatings. Its utility in this domain is primarily due to the unique combination of its functional groups, which impart desirable properties to the resulting materials. The presence of fluorine atoms, for instance, can enhance thermal stability, chemical resistance, and alter the electronic characteristics of polymers.

The compound's reactivity allows it to be incorporated into polymer backbones or used as a starting point for the synthesis of monomers. These monomers can then be polymerized to create materials with specific functionalities. The stability and reactivity of this compound are key factors that contribute to improving the performance characteristics of these advanced materials.

Synthesis of Heterocyclic Compounds and Other Derivatives

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic derivatives. Its chemical structure offers multiple reactive sites that can be selectively targeted to build intricate molecular architectures.

The bromine atom on the benzene ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups by reacting it with nucleophiles such as amines and thiols. This facilitates the creation of a wide array of substituted benzene derivatives. Furthermore, the nitro group can be readily reduced to an amino group, which can then undergo further reactions to form heterocyclic rings or other functionalities. The compound can also participate in palladium-catalyzed cross-coupling reactions, like Suzuki or Stille couplings, to form biaryl compounds, which are important structural motifs in many pharmaceuticals and materials.

A notable application is in the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives. google.comgoogle.com Quinolinone structures are a class of heterocyclic compounds with significant interest in medicinal chemistry. Patents have described procedures where this compound is a key starting material in the multi-step synthesis of these complex heterocyclic systems. google.comgoogle.com

The versatility of this compound as a building block is further highlighted by its commercial availability from chemical suppliers that specialize in heterocyclic compounds and other advanced organic intermediates. buyersguidechem.com The synthesis of derivatives often involves the initial reduction of the nitro group to an amine. For instance, the related compound 5-Bromo-1,2-difluoro-3-nitrobenzene is reduced to 5-Bromo-1,2-difluoro-3-aminobenzene, which then serves as a precursor for more complex molecules. This highlights a common synthetic strategy that is also applicable to this compound for the generation of a diverse range of derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂BrF₂NO₂ |

| Molecular Weight | 237.99 g/mol |

| CAS Number | 884495-47-0 |

| Appearance | Solid |

| InChI | InChI=1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H |

| SMILES | C1=CC(=C(C(=C1N+[O-])Br)F)F |

Environmental Chemistry and Biotransformation of Nitroaromatic Compounds, with Relevance to 1 Bromo 3,4 Difluoro 2 Nitrobenzene

Environmental Fate and Degradation Pathways

The environmental fate of nitroaromatic compounds is dictated by a combination of transport and transformation processes. While specific data on 1-Bromo-3,4-difluoro-2-nitrobenzene is limited, the general principles governing the fate of nitroaromatics provide a framework for understanding its potential environmental behavior. Processes such as photolysis in water and the atmosphere, and microbial degradation are key determinants of their persistence. nih.gov

In sunlit surface waters, nitroaromatic compounds can undergo photochemical degradation. nih.gov This transformation can occur through direct absorption of sunlight (direct photolysis) or through reactions with photochemically generated reactive species like hydroxyl radicals. nih.govrsc.org For nitrobenzene (B124822), direct photolysis and triplet-sensitized oxidation are the main degradation pathways in sunlit waters. nih.gov The photochemical half-life can vary from days to months depending on water chemistry and depth. nih.gov

| Parameter | Observation | Source |

| Effect of Humic Substances on Nitroaromatics | Dissolved humic substances in natural waters can enhance the sunlight-induced photodegradation rates of nitrobenzenes and nitrotoluenes. | umich.edu |

| Effect of Humic Acids on Nitrobenzene Oxidation | The removal rate of nitrobenzene by ozonation and O3/UV processes was hindered by the addition of humic acids. The primary effect in the O3/UV process was UV light screening. | researchgate.net |

| Role of Fulvic and Humic Acids on Naproxen (B1676952) Photodegradation | Humic acid (HA) completely inhibited naproxen photodegradation. Fulvic acid (FA) accelerated it at lower concentrations and light intensity but inhibited it at higher levels. | nih.gov |

A significant process in aquatic systems is the secondary formation of nitroaromatic compounds through photonitration. mdpi.comnih.govresearchgate.netnih.gov This occurs when nitrate (B79036) and nitrite (B80452) ions, present in water, are irradiated by sunlight. mdpi.comnih.gov This photolysis generates a variety of nitrating agents, including nitrogen dioxide radical (•NO2), nitrous acid (HNO2), and peroxynitrous acid (HOONO). mdpi.comnih.govnih.gov These reactive species can then nitrate other aromatic compounds present in the water, leading to the formation of new nitroderivatives. mdpi.comnih.gov This process is complex and highly dependent on factors like pH and the presence of other organic compounds. mdpi.com For example, photonitration is generally favored at acidic pH. mdpi.com This pathway is a potential source for the formation of various nitroaromatic compounds in the environment that were not directly released. mdpi.comnih.govresearchgate.net

| Nitrating Agent | Formation Condition | Role in Photonitration | Source |

| Nitrogen dioxide radical (•NO2) | Photolysis of nitrate and nitrite; oxidation of nitrite by •OH. | A key nitrating agent, especially in circumneutral conditions. | mdpi.comresearchgate.net |

| Nitrous acid (HNO2) | Formed from nitrite in acidic solution. | Involved in photonitration, particularly at acidic pH. | mdpi.com |

| Peroxynitrous acid (HOONO) | Formed from the reaction of •OH and •NO2. | A potent nitrating agent, especially in acidic conditions. | mdpi.com |

Nitrated aromatic compounds are also present in the atmosphere, originating from direct emissions (e.g., from combustion) and secondary formation. goldschmidt.info In the atmosphere, they can undergo photochemical reactions that influence air quality and climate. goldschmidt.infoacs.org The photolysis of nitrate adsorbed on mineral dust particles can produce gas-phase nitrogen oxides, contributing to the atmospheric NOy cycle. acs.org The photolysis of nitrophenols can lead to the formation of secondary organic aerosols (SOA), which have implications for climate and air quality. semanticscholar.org The atmospheric transformation of a compound like this compound would likely be influenced by its volatility and its susceptibility to photolysis and reaction with atmospheric oxidants.

Photochemical Transformation of Nitroaromatic Compounds in Aquatic Systems

Microbial Biotransformation and Biodegradation

Microorganisms have evolved diverse strategies to metabolize a wide range of chemical compounds, including those that are generally resistant to degradation. nih.govrsc.org The biodegradation of nitroaromatic compounds is a key process in their removal from contaminated soil and water. nih.gov

The presence of both nitro groups and halogens on an aromatic ring, as in this compound, presents a significant challenge for microbial degradation. nih.govrsc.org However, bacteria capable of degrading halogenated nitroaromatic compounds have been isolated. nih.govresearchgate.net The degradation pathways can be broadly categorized as either reductive or oxidative. mdpi.com

Reductive Pathways: The initial step often involves the reduction of the nitro group to a hydroxylamino or amino group by nitroreductase enzymes. mdpi.com This is a common strategy for a wide range of nitroaromatics. nih.gov

Oxidative Pathways: In some bacteria, the degradation is initiated by an oxygenase enzyme that adds one or two hydroxyl groups to the aromatic ring, often leading to the removal of the nitro group as nitrite. researchgate.netmdpi.com

Dehalogenation: The removal of halogen atoms is a critical step. This can occur through different mechanisms, including oxidative dehalogenation where a hydroxyl group replaces the halogen, or reductive dehalogenation. nih.gov

For example, the degradation of 4-chloronitrobenzene has been shown to proceed via different pathways in various bacteria. capes.gov.br The specific pathway for a compound like this compound would depend on the enzymatic capabilities of the microorganisms present in a given environment.

| Degradation Strategy | Enzymatic Action | Relevance to Halogenated Nitroaromatics | Source |

| Reductive Nitro Group Removal | Nitroreductases catalyze the reduction of the nitro group to an amino group. | A common initial step in the biodegradation of many nitroaromatic compounds. | mdpi.com |

| Oxidative Nitro Group Removal | Mono- or dioxygenases catalyze the hydroxylation of the aromatic ring, leading to nitrite elimination. | An alternative pathway for initiating degradation. | researchgate.netmdpi.com |

| Oxidative Dehalogenation | Monooxygenases incorporate a hydroxyl group, leading to the elimination of the halide. | A mechanism to decrease toxicity and increase hydrophilicity. | nih.gov |

Elucidation of Enzymatic Pathways and Metabolic Profiles

The biotransformation of nitroaromatic compounds, a class to which this compound belongs, is governed by several well-documented enzymatic pathways. nih.govnih.gov These metabolic routes are crucial in determining the persistence, toxicity, and ultimate fate of these substances in the environment. The primary pathways involve reduction of the nitro group, oxidation of the aromatic ring, and conjugation reactions. nih.govnih.gov

Biotransformation reactions are often categorized into Phase I and Phase II. wur.nl Phase I reactions introduce or expose functional groups like hydroxyl (-OH) or amino (-NH2) through oxidation, reduction, or hydrolysis, which generally increases the compound's water solubility. wur.nl Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glutathione (B108866), to facilitate their excretion. nih.govwur.nl

The most prevalent metabolic pathway for nitroaromatic compounds is the reduction of the nitro group (-NO2) to an amino group (-NH2). nih.govnih.gov This six-electron reduction proceeds through highly reactive intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. nih.gov This transformation is catalyzed by a variety of enzymes known as nitroreductases, which are found in both bacteria and mammals. nih.govomicsonline.org In some cases, enzymes like azoreductase and the mixed-function oxidase system, which includes cytochrome P450 enzymes, participate in these reductive processes. omicsonline.orgresearchgate.net

Another significant pathway is the oxidative route. For some nitroaromatics, dioxygenase enzymes can oxidize the benzene (B151609) ring, leading to the formation of catechol and the release of nitrite. nih.gov Aromatic hydroxylation, catalyzed by cytochrome P450 monooxygenases, is another oxidative transformation that introduces hydroxyl groups onto the ring. nih.govwur.nl

Conjugation with glutathione (GSH), a key detoxification process, represents another metabolic fate. nih.gov This reaction is catalyzed by glutathione S-transferases (GSTs) and typically involves the replacement of a substituent on the aromatic ring, such as a halogen or the nitro group itself, with glutathione. nih.govnih.gov

The table below summarizes the principal enzymatic pathways relevant to the biotransformation of halogenated nitroaromatic compounds.

| Pathway Type | Specific Reaction | Key Enzymes Involved | Primary Outcome |

| Reductive | Nitro Group Reduction | Nitroreductases, Azoreductase | Formation of amino-aromatic compounds via nitroso and hydroxylamino intermediates. nih.govnih.govomicsonline.org |

| Oxidative | Aromatic Ring Hydroxylation | Cytochrome P450 Monooxygenases | Introduction of hydroxyl (-OH) groups onto the aromatic ring. nih.govwur.nl |

| Oxidative | Ring Dioxygenation | Dioxygenases | Ring cleavage and potential mineralization, with release of nitrite. nih.gov |

| Conjugative | Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Replacement of a nitro or halogen group with glutathione, increasing water solubility for excretion. nih.govnih.gov |

Impact of Halogen Substitution Patterns on Biotransformation Rates and Pathways

The number and position of halogen atoms on the nitrobenzene ring profoundly influence the compound's chemical reactivity and, consequently, its metabolic fate. nih.gov The strong electron-withdrawing nature of both the nitro group and halogen substituents (like fluorine and bromine) significantly increases the electrophilicity of the aromatic ring. nih.govscielo.br This heightened electrophilicity is a determining factor in the rates and routes of biotransformation.

Research on fluoronitrobenzenes demonstrates a clear correlation between the pattern of halogen substitution and metabolic outcomes. nih.gov Specifically, as the number of fluorine substituents on the ring increases, the compound's reactivity with cellular nucleophiles, such as glutathione, also increases. nih.gov This can lead to several observable effects:

Increased Glutathione Conjugation: The enhanced electrophilicity of heavily fluorinated nitrobenzenes makes them more susceptible to nucleophilic attack, promoting the replacement of a nitro or halogen group by glutathione. nih.govnih.gov

Increased Fluoride (B91410) Ion Elimination: Higher reactivity can lead to a greater extent of defluorination, where fluorine atoms are cleaved from the aromatic ring and eliminated as fluoride anions. nih.gov

In the case of this compound, the presence of two fluorine atoms and one bromine atom, in addition to the nitro group, suggests a high degree of electrophilicity. This structure would be expected to be highly reactive. The position of these substituents dictates which carbon atoms are most susceptible to nucleophilic attack, thereby influencing which specific metabolic pathways are favored. The electron-withdrawing properties of halogens are known to enhance the toxicity of nitroaromatic compounds, a factor directly linked to their modified electronic reactivity. researchgate.net

| Structural Feature | Impact on Reactivity | Consequence for Biotransformation |

| Nitro Group | Strong electron-withdrawing effect, increases electrophilicity. scielo.br | Makes the compound susceptible to reductive pathways. nih.gov |

| Halogen Substituents (F, Br) | Strong electron-withdrawing effect, further increases ring electrophilicity. nih.gov | Enhances reactivity towards nucleophiles like glutathione; may increase rates of conjugation and dehalogenation. nih.gov |

| Increasing Number of Halogens | Correlates with higher electrophilicity. nih.gov | Shifts metabolic balance, potentially favoring conjugation and covalent binding over other pathways. nih.gov |

| Position of Substituents | Influences the distribution of electron density and steric hindrance at specific carbon atoms. | Determines the primary sites for enzymatic attack (e.g., nitroreduction vs. nucleophilic substitution). nih.gov |

Detoxification and Bioactivation Mechanisms in Environmental Contexts

The biotransformation of a xenobiotic can lead to either detoxification, rendering it less harmful, or bioactivation, converting it into a more toxic metabolite. wur.nl For halogenated nitroaromatics, both processes are environmentally significant.

Detoxification is the intended outcome of metabolism, aiming to produce less toxic, more water-soluble compounds that can be easily excreted. wur.nl Key detoxification mechanisms for compounds like this compound include:

Complete Mineralization: Some microorganisms possess the enzymatic machinery to completely break down nitroaromatic compounds into benign inorganic products like carbon dioxide, water, and mineral salts. nih.gov This is the most effective form of detoxification.

Glutathione Conjugation: The formation of glutathione conjugates, as described previously, is a major detoxification route. The resulting products are typically less reactive and more readily eliminated from organisms. nih.govnih.gov